
Dihydrogen hexachloroosmiate (IV)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydrogen hexachloroosmiate (IV) is a coordination compound with the chemical formula H₂OsCl₆. It is a complex salt where osmium is in the +4 oxidation state, coordinated by six chloride ions. This compound is known for its distinctive properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydrogen hexachloroosmiate (IV) can be synthesized through the reaction of osmium tetroxide with hydrochloric acid. The reaction typically involves dissolving osmium tetroxide in concentrated hydrochloric acid, followed by the addition of hydrogen chloride gas to form the hexachloroosmiate complex. The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of dihydrogen hexachloroosmiate (IV) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity osmium tetroxide and hydrochloric acid, with stringent control over reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dihydrogen hexachloroosmiate (IV) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of osmium.
Reduction: It can be reduced to lower oxidation states, such as osmium (III) or osmium (II).
Substitution: Chloride ligands can be substituted with other ligands, such as water or ammonia.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like chlorine gas or potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Ligand exchange reactions typically involve aqueous solutions and mild heating.
Major Products Formed
Oxidation: Higher oxidation state complexes like osmium (VI) compounds.
Reduction: Lower oxidation state complexes like osmium (III) or osmium (II) compounds.
Substitution: Complexes with different ligands, such as aquo or ammine complexes.
Scientific Research Applications
Dihydrogen hexachloroosmiate (IV) has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other osmium complexes and catalysts.
Biology: Employed in studies involving osmium’s interaction with biological molecules.
Medicine: Investigated for potential therapeutic applications, including anticancer properties.
Industry: Utilized in the production of high-purity osmium compounds for various industrial processes.
Mechanism of Action
The mechanism of action of dihydrogen hexachloroosmiate (IV) involves its ability to interact with various molecular targets. In biological systems, it can bind to proteins and nucleic acids, potentially disrupting their function. The pathways involved include ligand exchange reactions and redox processes, which can lead to the formation of reactive osmium species that exert cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- Dihydrogen hexachloroplatinate (IV)
- Dihydrogen hexachlororuthenate (IV)
- Dihydrogen hexachloroiridate (IV)
Uniqueness
Dihydrogen hexachloroosmiate (IV) is unique due to the specific properties of osmium, such as its high density and resistance to corrosion. These properties make it particularly useful in applications requiring robust and stable compounds. Additionally, the redox chemistry of osmium provides unique opportunities for catalytic and therapeutic applications that are not as pronounced in similar compounds of platinum, ruthenium, or iridium.
Properties
Molecular Formula |
Cl6H2Os |
|---|---|
Molecular Weight |
405.0 g/mol |
IUPAC Name |
tetrachloroosmium;dihydrochloride |
InChI |
InChI=1S/6ClH.Os/h6*1H;/q;;;;;;+4/p-4 |
InChI Key |
UTIXXJBEMJZGFB-UHFFFAOYSA-J |
Canonical SMILES |
Cl.Cl.Cl[Os](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]-N-methyl-2,2-diphenylacetamide](/img/structure/B12510088.png)
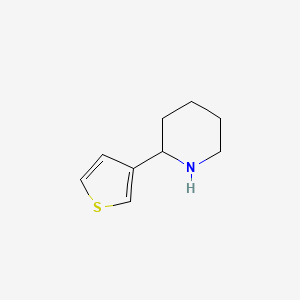
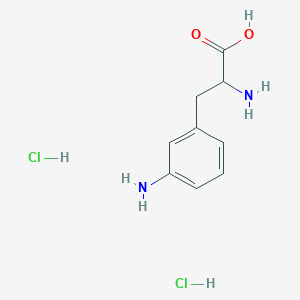
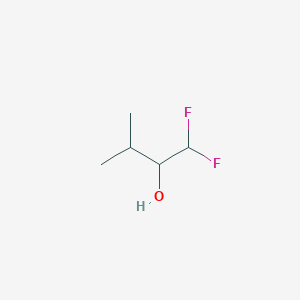

![4-[5-chloro-2-(isopropylamino)pyridin-4-yl]-N-[1-(3-chlorophenyl)-2-hydroxyethyl]-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B12510129.png)
![2-[4-(Piperidinosulfonyl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B12510134.png)
![Methyl 2-(2-{2-chloro-5-[2-hydroxy-3-(methylamino)propoxy]phenyl}-6-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methylpyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12510146.png)
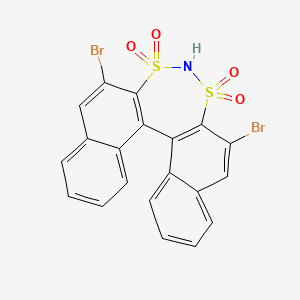
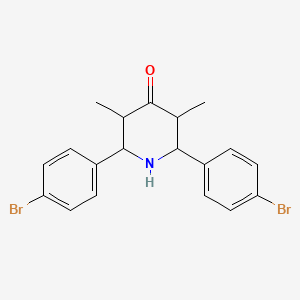
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12510175.png)
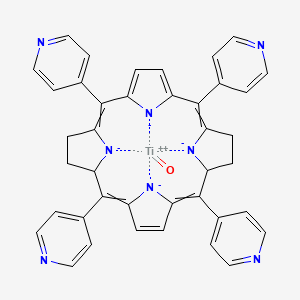
![3-[(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)carbamoyl]prop-2-enoic acid](/img/structure/B12510193.png)
![1-(2-{2-[(2-Aminophenyl)formamido]acetamido}-3-(4-nitrophenyl)propanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B12510204.png)
